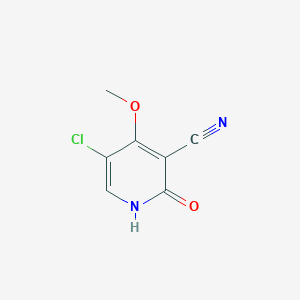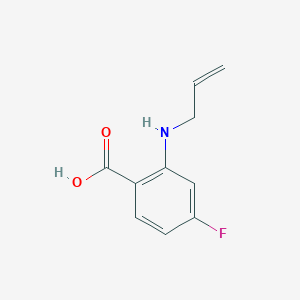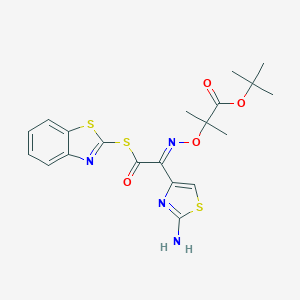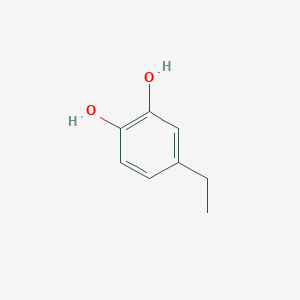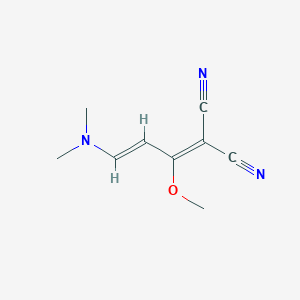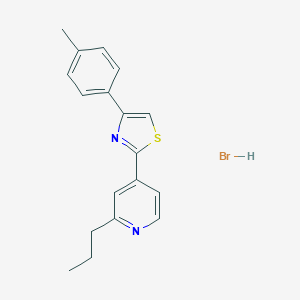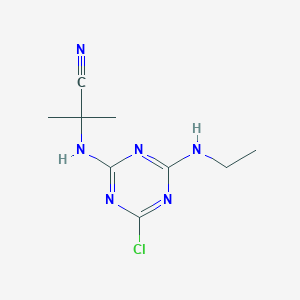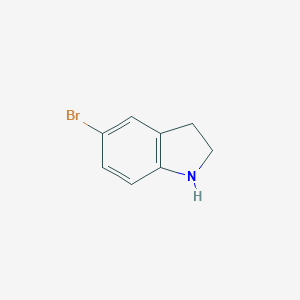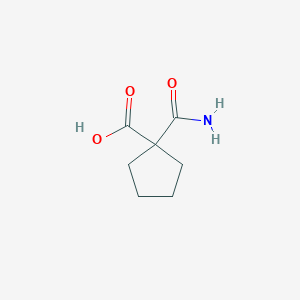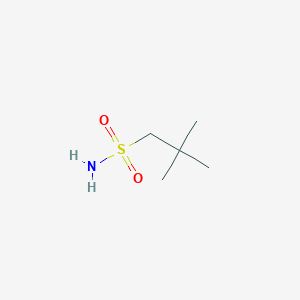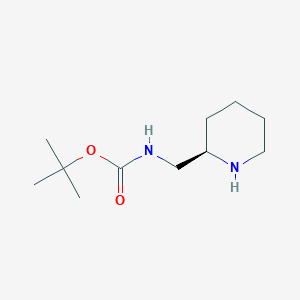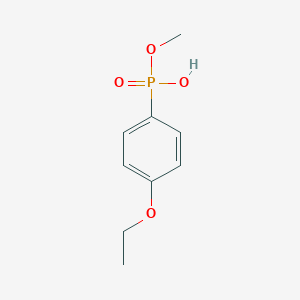
(4-Ethoxyphenyl)-methoxyphosphinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethoxyphenyl)-methoxyphosphinic acid, also known as EMPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential as a therapeutic agent. EMPA is a phosphinic acid derivative and a non-competitive antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). The compound has shown promising results in preclinical studies for the treatment of various neurological disorders, including Parkinson's disease, schizophrenia, and addiction.
Wirkmechanismus
(4-Ethoxyphenyl)-methoxyphosphinic acid acts as a non-competitive antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. By binding to mGluR5, (4-Ethoxyphenyl)-methoxyphosphinic acid inhibits the downstream signaling pathways that are activated by glutamate, a neurotransmitter that is involved in many aspects of brain function. This inhibition leads to a reduction in synaptic plasticity and neurotransmitter release, which can have beneficial effects in various neurological disorders.
Biochemische Und Physiologische Effekte
(4-Ethoxyphenyl)-methoxyphosphinic acid has been shown to have a number of biochemical and physiological effects in animal models. These include a reduction in dopamine release in the striatum, a key brain region involved in motor function, as well as a reduction in glutamate release in the prefrontal cortex, a region involved in cognitive function. (4-Ethoxyphenyl)-methoxyphosphinic acid has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-Ethoxyphenyl)-methoxyphosphinic acid is its specificity for mGluR5, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, (4-Ethoxyphenyl)-methoxyphosphinic acid has some limitations in terms of its use in lab experiments. For example, it has relatively low solubility in water, which can make it difficult to administer in certain experimental paradigms. Additionally, its effects may be influenced by factors such as age, sex, and genetic background, which can complicate interpretation of results.
Zukünftige Richtungen
There are many potential future directions for research on (4-Ethoxyphenyl)-methoxyphosphinic acid. One area of interest is the development of more effective delivery methods, such as nanoparticles or liposomes, to improve its solubility and bioavailability. Another area of interest is the investigation of its effects in combination with other drugs or therapies, such as deep brain stimulation or gene therapy. Finally, further research is needed to better understand the mechanisms underlying its therapeutic effects, as well as its potential side effects and long-term safety.
Synthesemethoden
(4-Ethoxyphenyl)-methoxyphosphinic acid can be synthesized through a multi-step process involving the reaction of 4-ethoxyphenol with phosphorus oxychloride, followed by hydrolysis and reduction. The resulting product is a white crystalline powder with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
(4-Ethoxyphenyl)-methoxyphosphinic acid has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, (4-Ethoxyphenyl)-methoxyphosphinic acid has been shown to improve motor function in animal models of Parkinson's disease, reduce drug-seeking behavior in models of addiction, and improve cognitive function in models of schizophrenia. These effects are believed to be mediated through the inhibition of mGluR5, which plays a key role in regulating synaptic plasticity and neurotransmitter release in the brain.
Eigenschaften
CAS-Nummer |
131066-54-1 |
|---|---|
Produktname |
(4-Ethoxyphenyl)-methoxyphosphinic acid |
Molekularformel |
C9H13O4P |
Molekulargewicht |
216.17 g/mol |
IUPAC-Name |
(4-ethoxyphenyl)-methoxyphosphinic acid |
InChI |
InChI=1S/C9H13O4P/c1-3-13-8-4-6-9(7-5-8)14(10,11)12-2/h4-7H,3H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
RUQWXKWOKFVXQE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)P(=O)(O)OC |
Kanonische SMILES |
CCOC1=CC=C(C=C1)P(=O)(O)OC |
Synonyme |
Phosphonic acid, (4-ethoxyphenyl)-, monomethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Thieno[3,2-B]pyridine-2-sulfonic acid [2-oxo-1-(1H-pyrrolo[2,3-C]pyridin-2-ylmethyl)-pyrrolidin-3-YL]-amide](/img/structure/B135955.png)
